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Compound of Interest

Compound Name:
6-Chloro-5-fluoronicotinoyl

chloride

CAS No.: 78686-85-8

Cat. No.: B13130302 Get Quote

Executive Summary
6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a highly functionalized pyridine

derivative serving as a critical electrophilic building block in medicinal chemistry.[1]

Characterized by a trifunctional core—an acyl chloride, a C6-chlorine, and a C5-fluorine—it

offers orthogonal reactivity profiles that allow for the sequential construction of complex

heterocyclic pharmacophores.[1] This guide details its physicochemical properties, handling

protocols, and the mechanistic hierarchy of its reactivity, designed to assist researchers in

optimizing synthetic routes for kinase inhibitors and agrochemical agents.

Chemical Identity & Physical Characterization[2][3]
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Property Specification

IUPAC Name 6-Chloro-5-fluoropyridine-3-carbonyl chloride

CAS Number 78686-85-8

Molecular Formula C₆H₂Cl₂FNO

Molecular Weight 193.99 g/mol

Physical State
White to off-white crystalline solid or semi-solid

(low melting)

Solubility
Soluble in DCM, THF, Ethyl Acetate, Toluene;

Reacts with Water/Alcohols

Storage
Inert atmosphere (Ar/N₂), < -20°C

recommended; Moisture sensitive

SMILES ClC(=O)C1=CN=C(Cl)C(F)=C1

Structural Analysis & Reactivity Profile
The utility of 6-Chloro-5-fluoronicotinoyl chloride stems from the distinct electronic

environments of its three halogenated sites. Understanding the order of reactivity is paramount

for designing self-validating synthetic sequences.[1]

Electronic Descriptors
C3-Acyl Chloride (COCl): The most electrophilic site.[1] The carbonyl carbon is highly

activated by the electron-withdrawing nature of the pyridine ring and the chlorine leaving

group.[1] It reacts kinetically fast with nucleophiles (amines, alcohols) at low temperatures

(-78°C to 0°C).[1]

C6-Chlorine: Positioned ortho to the ring nitrogen and para to the carbonyl group.[1] This

position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) due to the

inductive and resonance stabilization of the Meisenheimer intermediate by the ring nitrogen

and the carbonyl.
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C5-Fluorine: Positioned meta to the ring nitrogen.[1] While fluorine is highly electronegative,

the lack of resonance activation at the meta position renders it stable against SNAr under

standard conditions, making it a robust handle for late-stage modification (e.g., Pd-catalyzed

coupling) or as a metabolic blocker in drug design.[1]

Reactivity Hierarchy Visualization
The following diagram illustrates the sequential reactivity logic, guiding the chemist on which

site to target first to avoid side reactions.
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Caption: Hierarchy of electrophilic sites. The acyl chloride must be engaged first to preserve

the ring halogens for subsequent steps.[1]

Synthesis & Preparation
While often purchased, in-house preparation from 6-chloro-5-fluoronicotinic acid ensures

freshness, which is critical for sensitive acylation reactions.[1]

Synthetic Route
Precursor: 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6).[1] Reagent: Oxalyl chloride

((COCl)₂) is preferred over Thionyl chloride (SOCl₂) to avoid difficult-to-remove sulfur

impurities.[1]
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Protocol
Suspension: Suspend 1.0 eq of 6-chloro-5-fluoronicotinic acid in anhydrous Dichloromethane

(DCM) (0.2 M concentration).

Catalysis: Add a catalytic amount of DMF (1-2 drops). Mechanism: DMF forms the Vilsmeier-

Haack reagent intermediate, accelerating the reaction.[1]

Chlorination: Add 1.2 eq of Oxalyl chloride dropwise at 0°C.

Evolution: Allow to warm to room temperature. Gas evolution (CO, CO₂, HCl) indicates

reaction progress. Stir for 2-4 hours until the solution becomes clear.

Isolation: Concentrate in vacuo. Azeotrope with dry toluene twice to remove residual HCl and

oxalyl chloride.

Result: The crude acid chloride is obtained as a solid/semi-solid and should be used

immediately without purification.

Experimental Protocol: Selective Amidation
This protocol demonstrates the selective engagement of the acyl chloride while preventing

premature displacement of the C6-chlorine.[1]

Objective: Synthesis of N-substituted-6-chloro-5-fluoronicotinamide.

Materials
6-Chloro-5-fluoronicotinoyl chloride (freshly prepared)[1]

Primary Amine (1.0 eq)

DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

Anhydrous THF or DCM[1]

Methodology
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Preparation: Dissolve the amine and DIPEA in anhydrous THF under Nitrogen atmosphere.

Cool to -10°C to 0°C.[1] Rationale: Low temperature suppresses the rate of SNAr at the C6

position.

Addition: Dissolve the acid chloride in minimal THF and add dropwise to the amine solution

over 15 minutes.

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS. The conversion is typically rapid.

Checkpoint: Look for the mass of Product (M+H). Absence of the dimer (reaction of amine

at both COCl and C6-Cl) confirms selectivity.[1]

Quench: Quench with saturated NaHCO₃ solution.

Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and

concentrate.

Troubleshooting
Issue: Observation of SNAr byproduct (displacement of C6-Cl).

Solution: Lower reaction temperature to -78°C and ensure strictly stoichiometric addition of

the amine. Avoid using excess amine if it is nucleophilic enough to attack the ring.

Handling, Stability & Safety
Hydrolytic Instability
Like all nicotinoyl chlorides, this compound rapidly hydrolyzes in the presence of moisture to

release HCl and revert to the parent acid.

Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCl gas formation).

Prevention: Always handle in a fume hood.[1] Store under argon/nitrogen. Use septum

techniques for transfer.

Corrosivity
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Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with

water.

PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

References
PubChem.6-Chloro-5-fluoronicotinonitrile (Related Derivative Data). National Library of

Medicine. Available at: [Link]

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and

Mechanisms. Springer.[1] (General reference for SNAr mechanisms in pyridine systems).

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University

Press.[1] (Reference for Acyl Chloride formation using Oxalyl Chloride).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13130302?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13130302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

